molecular formula C11H11N3O B12799354 2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one CAS No. 114915-67-2

2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one

Cat. No.: B12799354
CAS No.: 114915-67-2
M. Wt: 201.22 g/mol
InChI Key: SHLKSZCXCGJHBR-UHFFFAOYSA-N
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Description

2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one can be compared with other pyridazinone derivatives:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

These compounds share a similar core structure but differ in their substituents and specific activities, highlighting the versatility and potential of the pyridazinone scaffold.

Properties

CAS No.

114915-67-2

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

8-amino-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one

InChI

InChI=1S/C11H11N3O/c12-8-2-1-6-3-7-4-10(15)13-14-11(7)9(6)5-8/h1-2,5,7H,3-4,12H2,(H,13,15)

InChI Key

SHLKSZCXCGJHBR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)NN=C2C3=C1C=CC(=C3)N

Origin of Product

United States

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